Isovaleramide
Overview
Description
Isovaleramide is an organic compound with the chemical formula C5H11NO . It is the amide derivative of isovaleric acid and appears as a colorless solid. This compound is naturally found in valerian root and is known for its mild anxiolytic and sedative properties in humans .
Mechanism of Action
Target of Action
Isovaleramide primarily targets the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the brain. This compound acts as a positive allosteric modulator of this receptor .
Mode of Action
As a positive allosteric modulator of the GABA A receptor, this compound enhances the effect of the neurotransmitter GABA on the receptor . This results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
This compound’s action on the GABA A receptor affects the GABAergic neurotransmission pathway . By enhancing the effect of GABA, it increases inhibitory neurotransmission, which can lead to effects such as anxiolysis and sedation .
Pharmacokinetics
It has a reported LD50 of greater than 400 mg/kg when administered intraperitoneally in mice , indicating a relatively high level of safety.
Result of Action
In humans, this compound acts as a mild anxiolytic at lower doses and as a mild sedative at higher dosages .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that as a constituent of valerian root, the concentration of this compound can vary depending on the growing conditions of the plant .
Biochemical Analysis
Biochemical Properties
Isovaleramide has been shown to be non-cytotoxic and does not act as a CNS stimulant . It inhibits the liver alcohol dehydrogenases . It is a positive allosteric modulator of the GABA A receptor, similarly to isovaleric acid .
Cellular Effects
In humans, this compound acts as a mild anxiolytic at lower doses and as a mild sedative at higher dosages . It has been shown to be non-cytotoxic and does not act as a CNS stimulant .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GABA A receptor . It acts as a positive allosteric modulator of this receptor, similarly to isovaleric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isovaleramide can be synthesized through the reaction of isovaleric acid with ammonia or an amine under appropriate conditions. The reaction typically involves heating the isovaleric acid with ammonia gas or an amine in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of isovaleronitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to convert the nitrile group to an amide group .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form isovaleric acid.
Reduction: It can be reduced to isovaleric alcohol under specific conditions.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed:
Oxidation: Isovaleric acid.
Reduction: Isovaleric alcohol.
Substitution: Depending on the reagent, various substituted derivatives of this compound.
Scientific Research Applications
Isovaleramide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its effects on the central nervous system, particularly its anxiolytic and sedative properties.
Medicine: It has potential therapeutic applications in the treatment of anxiety, epilepsy, and other central nervous system disorders.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Isovaleric acid: Shares a similar structure but differs in its functional group.
Valnoctamide: Although structurally similar, it has different physicochemical and pharmacological properties.
Valproic acid: Another compound with anticonvulsant properties but with a different mechanism of action.
Uniqueness: Isovaleramide is unique due to its specific modulation of the GABA A receptor and its mild anxiolytic and sedative effects without significant cytotoxicity or central nervous system stimulation .
Properties
IUPAC Name |
3-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANOUVWGPVYVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060249 | |
Record name | Butanamide, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-46-8 | |
Record name | 3-Methylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isovaleramide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOVALERAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ISOVALERAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isovaleramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOVALERAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CP4KB634M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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